molecular formula C27H25N3O3 B2739071 7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-39-4

7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2739071
CAS RN: 866728-39-4
M. Wt: 439.515
InChI Key: CRCNKRLRVFAXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, also known as DMQX, is a potent non-competitive antagonist of the AMPA receptor. It has been used extensively in scientific research to study the role of the AMPA receptor in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study detailed a practical and large-scale synthesis method for a related octahydrobenzo[g]quinoline derivative, showcasing efficient synthesis pathways for pharmaceutically active compounds using readily available starting materials (Bänziger et al., 2000).
  • Cytotoxic Activities: Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to quinoline compounds, were synthesized and showed potent cytotoxicity against various cancer cell lines, illustrating the potential of quinoline derivatives in developing anticancer drugs (Deady et al., 2003).

Biological Applications

  • Anticancer Potential: Research on novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor indicates the relevance of such compounds in therapeutic applications, particularly in targeting hormone-related cancers (Kasiotis et al., 2006).
  • Antioxidant Properties: A study synthesized 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrazino[3,2-g]quinolin-2-ones, applied them to quench radicals, and inhibit DNA oxidation, demonstrating the antioxidant potential of quinoline derivatives (Xi & Liu, 2015).

Material Science and Chemistry

  • Photophysical Properties: The study of quinolone-substituted pyrazoles, isoxazoles, and pyridines highlighted their potential as blue luminophors, emphasizing the relevance of quinoline derivatives in developing materials for organic light-emitting diodes (OLEDs) (Toche et al., 2010).

Structural Analysis

  • Crystal Structure and Molecular Dynamics: Research on the synthesis, crystal structure, and theoretical studies of isoxazolequinoxaline derivatives provided insights into their structural characteristics, stability, and potential interactions with biological targets, underscoring the importance of such analyses in drug design and material science (Abad et al., 2021).

properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-5-7-18(8-6-17)15-30-16-22-26(19-9-11-20(31-2)12-10-19)28-29-27(22)21-13-24(32-3)25(33-4)14-23(21)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCNKRLRVFAXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.